N'-[2-(4-methoxyphenyl)ethyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-[2-(4-Methoxyphenyl)ethyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a bis-amide derivative featuring a central ethanediamide (oxalamide) scaffold. The compound is substituted with a 4-methoxyphenethyl group on one nitrogen and a piperidinyl ethyl moiety bearing a 4-methylbenzenesulfonyl (tosyl) group on the other nitrogen. The methoxyphenyl group may contribute to lipophilicity, influencing pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)ethyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S/c1-19-6-12-23(13-7-19)34(31,32)28-18-4-3-5-21(28)15-17-27-25(30)24(29)26-16-14-20-8-10-22(33-2)11-9-20/h6-13,21H,3-5,14-18H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZBAPHLRVINNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of this compound involves several key steps:
Step 1: N-alkylation reaction where 4-methoxyphenethylamine reacts with an appropriate alkyl halide to form the intermediate.
Step 2: The intermediate undergoes a coupling reaction with 1-(4-methylbenzenesulfonyl)piperidine.
Reaction Conditions: Typically requires anhydrous conditions, inert atmosphere (e.g., nitrogen), and careful control of temperature and reaction time.
Industrial Production: Scaling up involves continuous flow chemistry to maintain consistent conditions and maximize yield.
Chemical Reactions Analysis
This compound undergoes various reactions:
Oxidation: Can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically target the sulfonyl group, resulting in desulfonylation.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and piperidine nitrogen.
Common Reagents: Commonly used reagents include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents like lithium aluminum hydride, and halogenating agents.
Major Products: Products vary based on the reaction pathway but include modified amides, sulfoxides, and desulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in complex molecule synthesis.
Biology: Explored for potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials due to its structural properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: Predominantly targets enzymes and receptors associated with sulfonamide and amide interactions.
Pathways: Involves modulation of signal transduction pathways related to these targets, potentially influencing cellular processes and biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
- Key Differences :
- Heterocyclic Core : This analog contains a piperazine ring (two nitrogen atoms) instead of a piperidine ring (one nitrogen) in the target compound. Piperazine derivatives often exhibit altered basicity and hydrogen-bonding capacity.
- Substituent : A 4-methylbenzoyl (electron-withdrawing carbonyl) group replaces the 4-methylbenzenesulfonyl (tosyl) group in the target compound. The tosyl group’s sulfonyl moiety is more polar and may enhance metabolic resistance.
- Similarities :
- Shared ethanediamide backbone and 4-methoxyphenethyl substituent.
- Both compounds likely exhibit similar solubility profiles due to the methoxyphenyl group.
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-N′-(2-pyridinylmethyl)ethanediamide ()
- Key Differences: Substituents: Fluorophenyl and furyl groups replace the methoxyphenyl and tosyl-piperidine groups. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets.
- Implications : The fluorophenyl and furyl groups suggest divergent pharmacological targets compared to the methoxyphenyl-tosylpiperidine system .
4-Methoxybutyrylfentanyl ()
- Key Differences :
- Backbone : A butanamide (single amide) structure instead of ethanediamide.
- Substituents : The piperidine ring lacks a tosyl group but is substituted with a phenethyl group, typical of opioid analogs like fentanyl.
- Similarities :
Structural and Functional Data Table
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